molecular formula C9H4Br2ClF3O B13720742 3'-Bromo-2'-chloro-4'-(trifluoromethyl)phenacyl bromide

3'-Bromo-2'-chloro-4'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13720742
M. Wt: 380.38 g/mol
InChI Key: QIYIZCZCPADUBN-UHFFFAOYSA-N
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Description

3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide is an organic compound that belongs to the class of phenacyl halides. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide typically involves multiple steps. One common method includes the bromination of a phenacyl precursor. For instance, the bromination of 2-chloro-4’-(trifluoromethyl)acetophenone can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenacyl derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

Scientific Research Applications

3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) enhances the electrophilicity of the phenacyl carbon, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenacyl moiety. This unique substitution pattern imparts specific reactivity and properties to the compound, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[3-bromo-2-chloro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-6(16)4-1-2-5(9(13,14)15)7(11)8(4)12/h1-2H,3H2

InChI Key

QIYIZCZCPADUBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)Cl)Br)C(F)(F)F

Origin of Product

United States

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